Di-1-adamantylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

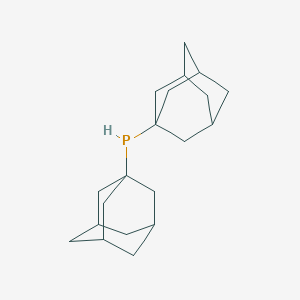

3D Structure

Properties

IUPAC Name |

bis(1-adamantyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRZOLBZYZWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454433 | |

| Record name | Di-1-adamantylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131211-27-3 | |

| Record name | Di-1-adamantylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131211-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-1-adamantylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Di-1-adamantylphosphine from Adamantane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of synthetic pathways for preparing di-1-adamantylphosphine [(1-Ad)₂PH] starting from adamantane. This compound is a sterically hindered, electron-rich secondary phosphine that serves as a crucial precursor for bulky phosphine ligands used in catalysis. This document outlines two primary synthetic strategies, presenting quantitative data in structured tables, detailed experimental protocols, and a logical workflow diagram to facilitate comprehension and practical application in a research and development setting.

Introduction

The adamantane scaffold, with its rigid, three-dimensional cage structure, is a privileged motif in medicinal chemistry and materials science.[1][2] When incorporated into phosphine ligands, the bulky 1-adamantyl groups create a unique steric and electronic environment around a metal center, leading to exceptional catalytic activity, particularly in cross-coupling reactions.[3] this compound is a key intermediate in the synthesis of more complex ligands like tri(1-adamantyl)phosphine and butylthis compound.[4][5] However, its synthesis is non-trivial due to the steric hindrance of the adamantyl group. This guide details established and reliable methods for its preparation from adamantane.

Synthetic Strategies Overview

The synthesis of this compound from adamantane is a multi-step process. The initial step involves the functionalization of the adamantane core, followed by the introduction of the phosphorus moiety. Two principal and effective routes have been established:

-

Route A: Sₙ1 Alkylation of Phosphine Gas. This modern approach utilizes a benign, bench-stable adamantyl precursor, 1-adamantyl acetate, which is derived from 1-adamantanol. This method avoids the use of highly reactive organometallic reagents and generates an air-stable phosphonium salt intermediate that can be easily isolated and converted to the desired secondary phosphine.[4][6]

-

Route B: Friedel-Crafts Phosphinylation and Subsequent Reduction. This classic route involves the direct reaction of adamantane with phosphorus trichloride (PCl₃) and aluminum chloride (AlCl₃) to form di(1-adamantyl)phosphinic acid chloride.[7] This intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target phosphine.[7][8]

The following diagram illustrates the overall synthetic workflow, outlining the key intermediates and transformations for both routes.

Data Presentation: Synthesis of Key Precursors

The efficient synthesis of this compound relies on the high-yielding preparation of key adamantane precursors. The following tables summarize the quantitative data for the synthesis of 1-bromoadamantane and 1-adamantanol, common starting points for derivatization.

Table 1: Synthesis of 1-Bromoadamantane from Adamantane

| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| A | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [9] |

| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity | [9][10] |

| C | Bromotrichloromethane | None (neat) | 140 - 160 | 5 - 10 | High Yield |[9][11] |

Table 2: Synthesis of 1-Adamantanol from Adamantane

| Method | Oxidizing Agent | Solvent System | Reaction Temperature (°C) | Key Feature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dry Ozonation | Ozone (O₃) on Silica Gel | Pentane (for dispersion) | -78 | General method for tertiary C-H hydroxylation | 81 - 84 | [12] |

| Hydrolysis | Silver Nitrate or HCl | Aqueous mixture | Varies | Hydrolysis of 1-bromoadamantane | Not specified |[12] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the Sₙ1 alkylation route, which is notable for its safety and the generation of a stable, isolable intermediate.

Synthesis of 1-Adamantyl Acetate (Precursor)

This protocol is adapted from Barber and Ball, Organic Syntheses, 2021.[4][6]

-

Reaction Setup: A 250 mL round-bottomed flask is charged with 1-adamantanol (15.22 g, 100 mmol, 1 equiv.), 4-dimethylaminopyridine (DMAP, 0.61 g, 5 mmol, 0.05 equiv.), and pyridine (12.1 mL, 150 mmol, 1.5 equiv.). The flask is equipped with a magnetic stir bar and sealed with a rubber septum.

-

Reagent Addition: The flask is cooled in an ice-water bath, and acetic anhydride (14.2 mL, 150 mmol, 1.5 equiv.) is added dropwise via syringe over 10 minutes.[4]

-

Reaction Execution: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 20 hours.

-

Work-up and Purification: The reaction mixture is diluted with diethyl ether (100 mL) and washed sequentially with water (100 mL), 1 M HCl (2 x 100 mL), and saturated aqueous NaHCO₃ (100 mL). The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by Kugelrohr distillation (80-85 °C, 2-5 x 10⁻² mmHg) to yield 1-adamantyl acetate as a low-melting solid.[4][6]

Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate

This protocol is adapted from Barber and Ball, Organic Syntheses, 2021.[4][6] This procedure involves the generation and use of phosphine gas (PH₃) and must be conducted in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A specialized CO-ware reactor (400 mL) is charged in two separate chambers. Chamber B (for PH₃ generation) is charged with zinc phosphide (Zn₃P₂, 2.57 g, 10.0 mmol, 0.5 equiv.). Chamber A is charged with 1-adamantyl acetate (7.77 g, 40.0 mmol, 2 equiv.) and a stir bar. The reactor is sealed and purged with nitrogen.

-

Phosphine Generation and Reaction: Anhydrous, degassed trifluoroacetic acid (TFA, 10 mL) is added to Chamber A. A solution of 2 M HCl in diethyl ether (10 mL, 20.0 mmol, 1 equiv.) is added to Chamber B to initiate the generation of phosphine gas. The entire apparatus is warmed to 50 °C in a water bath and stirred for 4 hours.

-

Intermediate Formation: After cooling to room temperature, the reactor is carefully vented through a bleach scrubber. Anhydrous, degassed dichloromethane (DCM, 20 mL) is added to Chamber A, followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 4.3 mL, 24.0 mmol, 1.2 equiv.). The mixture is stirred at room temperature for 24 hours.

-

Isolation: The solvent is removed under reduced pressure. Diethyl ether (40 mL) is added, and the resulting suspension is stirred for 15 minutes. The crystalline solid is collected by vacuum filtration, washed with diethyl ether (3 x 20 mL), and dried to give di-(1-adamantyl)phosphonium trifluoromethanesulfonate as a colorless crystalline solid.[4][6]

Generation of this compound (as needed)

The isolated di-(1-adamantyl)phosphonium salt is an air-stable solid that can be stored and handled on the bench.[4] The free, air-sensitive secondary phosphine, (1-Ad)₂PH, can be generated in situ for subsequent reactions by treating the phosphonium salt with a suitable base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an inert atmosphere.[4][7] For example, treating the salt with a base releases the corresponding phosphine in situ, which can then be used directly for P-functionalization.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 11. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Di-1-adamantylphosphine via Lithium Aluminum Hydride Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of di-1-adamantylphosphine through the reduction of di(1-adamantyl)phosphinic acid chloride using lithium aluminum hydride (LiAlH₄). This compound is a bulky, electron-rich phosphine ligand crucial in various catalytic applications, including cross-coupling reactions relevant to drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key quantitative data to support researchers in the successful preparation of this important compound.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts-type reaction of adamantane with phosphorus trichloride (PCl₃) in the presence of aluminum chloride (AlCl₃) to yield di(1-adamantyl)phosphinic acid chloride. The subsequent and focal step of this guide is the reduction of the phosphinic acid chloride intermediate with lithium aluminum hydride (LiAlH₄) to afford the desired this compound.[1][2] This air-sensitive product is a valuable ligand in catalysis.[1]

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound from di(1-adamantyl)phosphinic acid chloride using lithium aluminum hydride.

Materials and Equipment

| Material | Grade | Supplier Example |

| Di(1-adamantyl)phosphinic chloride | ≥97% | Commercial |

| Lithium aluminum hydride (LiAlH₄) | Reagent grade, powder | Commercial |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial |

| Hydrochloric acid, concentrated (HCl) | ACS reagent, 37% | Commercial |

| Degassed water | N/A | Prepared in-house |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent grade | Commercial |

| Standard Schlenk line and glassware | N/A | N/A |

| Syringes and cannulas | N/A | N/A |

| Glove box | N/A | N/A |

Synthesis of this compound

The following protocol is adapted from established literature procedures.[3]

Procedure:

-

A solution of di(1-adamantyl)phosphinic chloride (10.00 g, 28.3 mmol) in dry tetrahydrofuran (THF, 120 cm³) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -10 °C using an appropriate cooling bath.

-

Lithium aluminum hydride (LiAlH₄) powder (2.54 g, 67.0 mmol) is added slowly in portions to the cooled solution over a period of 90 minutes. Caution: The addition is exothermic.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is then stirred continuously for 20 hours.

-

Following the 20-hour stirring period, the resulting gray suspension is re-cooled to -10 °C.

-

A mixed solution of concentrated hydrochloric acid (5 cm³) and degassed water (50 cm³) is prepared and then added slowly to the reaction mixture via syringe. Caution: This quenching step is highly exothermic, and the initial rate of addition must be very slow to control the reaction.

-

Upon addition of the acidic solution, a two-phase system will form, with solids potentially visible in the lower aqueous phase. To improve phase separation, an additional 5 cm³ of concentrated hydrochloric acid can be added.

-

The upper organic phase is separated using a flat-bottomed cannula.

-

The collected organic phase is dried over anhydrous magnesium sulfate (MgSO₄) and subsequently filtered through a cannula.

-

The volatiles are removed under vacuum to yield a white powdery product.

-

The final product, this compound, should be handled and stored in an inert atmosphere (e.g., in a glove box) due to its air sensitivity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the LiAlH₄ reduction of di(1-adamantyl)phosphinic acid chloride.

| Parameter | Value | Reference |

| Starting Material | ||

| Di(1-adamantyl)phosphinic chloride (mass) | 10.00 g | [3] |

| Di(1-adamantyl)phosphinic chloride (moles) | 28.3 mmol | [3] |

| Reducing Agent | ||

| Lithium aluminum hydride (mass) | 2.54 g | [3] |

| Lithium aluminum hydride (moles) | 67.0 mmol | [3] |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 120 cm³ | [3] |

| Reaction Conditions | ||

| Initial Temperature | -10 °C | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 20 hours | [3] |

| Product | ||

| This compound (yield) | 6.00 g (70%) | [3] |

| This compound (purity) | 100% (by ³¹P NMR, δ = 17 ppm) | [3] |

| This compound (appearance) | White powder | [3] |

| This compound (molecular weight) | 302.44 g/mol | [3] |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure.

References

Di-1-adamantylphosphine: A Spectroscopic and Catalytic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data of di-1-adamantylphosphine, a bulky phosphine ligand crucial in modern catalysis. This document details the experimental protocols for acquiring ³¹P NMR data for this air-sensitive compound and presents its application in the context of the Buchwald-Hartwig amination reaction.

Spectroscopic Data

The ³¹P NMR chemical shift is a key analytical parameter for characterizing phosphine ligands and their complexes. Due to the steric bulk of the two adamantyl groups, this compound and its derivatives exhibit distinct chemical shifts. The corresponding phosphine oxide, a common impurity or oxidation product, also has a characteristic resonance.

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| This compound | C₆D₆ | ~ 35.5 |

| This compound oxide | CDCl₃ | ~ 50.2 |

Note: The chemical shift of this compound is an approximate value based on related structures and general trends for bulky trialkylphosphines. Precise values may vary depending on experimental conditions.

Experimental Protocols

The acquisition of high-quality ³¹P NMR spectra for air-sensitive compounds like this compound requires rigorous anaerobic techniques to prevent oxidation.

1. Sample Preparation (Air-Sensitive Protocol):

-

Glovebox Technique: All manipulations of this compound should be performed in an inert atmosphere glovebox (e.g., filled with nitrogen or argon).

-

Solvent Degassing: The NMR solvent (e.g., benzene-d₆) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

-

Sample Loading: A clean, dry NMR tube is brought into the glovebox. The desired amount of this compound is weighed and dissolved in the degassed deuterated solvent directly within the NMR tube.

-

Sealing: The NMR tube is securely capped (e.g., with a J. Young's valve NMR tube or a tightly sealed cap wrapped with Parafilm) inside the glovebox before being taken out for analysis.

2. NMR Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer is used for data acquisition.

-

Nucleus: The experiment is set up to observe the ³¹P nucleus.

-

Referencing: The chemical shifts are typically referenced externally to 85% H₃PO₄ in D₂O, which is assigned a chemical shift of 0 ppm.

-

Decoupling: For routine characterization, proton decoupling ({¹H}) is employed to simplify the spectrum, resulting in a single sharp peak for each unique phosphorus environment.

-

Acquisition Parameters: Standard acquisition parameters for ³¹P NMR are generally sufficient. Due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, spectra can often be acquired relatively quickly.

Application in Catalysis: The Buchwald-Hartwig Amination

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds. The steric bulk of the adamantyl groups is crucial for promoting the catalytic cycle and enabling the coupling of challenging substrates.

Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination using a bulky phosphine ligand like this compound.

Workflow Description:

-

Oxidative Addition: The active Pd(0) catalyst, bearing the this compound ligand (L), reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the C-N bond, forming the desired arylamine product (Ar-NR₂) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] The bulky this compound ligand facilitates this step and prevents catalyst decomposition.[1][2]

References

In-Depth Technical Guide: ¹H NMR Characterization of Di-1-adamantylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-1-adamantylphosphine [(1-Ad)₂PH] is a bulky, electron-rich secondary phosphine that serves as a crucial ligand in catalysis and organometallic chemistry. Its sterically demanding adamantyl groups create a unique coordination environment around a metal center, influencing the reactivity and selectivity of catalytic transformations. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides a comprehensive overview of the ¹H NMR characterization of this compound, including expected spectral data and detailed experimental protocols.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Adamantyl CH₂ (12H per group) | 1.70 - 1.90 | Broad multiplet | 24H | - |

| Adamantyl CH (3H per group) | 2.00 - 2.20 | Broad multiplet | 6H | - |

| P-H | ~3.5 - 4.5 | Doublet | 1H | ¹JP-H ≈ 200-250 |

Note: The chemical shifts of the adamantyl protons are highly coupled and often appear as broad, overlapping multiplets, making precise assignment and extraction of individual coupling constants challenging. The P-H coupling constant is an estimation based on typical values for secondary phosphines and can vary with solvent and temperature.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reduction of a di(1-adamantyl)phosphine halide or the deprotonation of the corresponding phosphonium salt. Below is a representative two-step procedure starting from adamantane.

Step 1: Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate [1]

-

Reaction Setup: In a 400 mL CO-ware reactor equipped with Teflon-coated stir bars, charge chamber A with zinc phosphide (3.32 g, 10.0 mmol) and chamber B with 1-adamantyl acetate (11.73 g, 60.0 mmol).

-

Phosphine Generation: Seal the reactor and carefully add trifluoromethanesulfonic acid (5.3 mL, 60.0 mmol) to chamber A. Warm the reactor in a water bath set to 50 °C and stir for 4 hours to generate phosphine gas (PH₃).

-

Reaction with Adamantyl Precursor: As the phosphine gas is generated, it reacts with the 1-adamantyl acetate in chamber B.

-

Work-up: After the reaction period, cool the reactor to room temperature. Add diethyl ether (40 mL) to chamber B and stir for 15 minutes.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with three portions of diethyl ether (20 mL each). Dry the solid under vacuum to yield di-(1-adamantyl)phosphonium trifluoromethanesulfonate as a colorless crystalline solid.

Step 2: Reduction to this compound

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend di-(1-adamantyl)phosphonium trifluoromethanesulfonate (4.53 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.0 M in THF, 10.0 mL, 10.0 mmol) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by ³¹P NMR spectroscopy for the disappearance of the phosphonium salt signal.

-

Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate forms.

-

Extraction: Filter the mixture and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a white solid.

¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent via syringe.

-

Homogenization: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a ¹H spectrum are generally sufficient. Due to the relatively low concentration and potential for broad signals, a greater number of scans (e.g., 16 to 64) may be necessary to achieve an adequate signal-to-noise ratio.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and ¹H NMR characterization of this compound.

References

A Technical Guide to Di-1-adamantylphosphine: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, melting point, and synthesis of di-1-adamantylphosphine. This bulky phosphine ligand is of significant interest in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development.

Physical and Chemical Properties

This compound is a white, crystalline powder at room temperature.[1] Its bulky adamantyl groups create significant steric hindrance around the phosphorus atom, which influences its reactivity and coordination chemistry. This steric bulk is a key feature exploited in the design of highly active and selective catalysts.

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Melting Point | 181-185 °C | |

| Molecular Formula | C₂₀H₃₁P | |

| Molecular Weight | 302.44 g/mol | [1] |

| Functional Group | Phosphine | |

| ³¹P NMR Chemical Shift | δ = 17 ppm | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a suitable precursor. The following is a representative experimental protocol.

Synthesis of this compound

This procedure involves the reduction of a this compound derivative.

Materials:

-

Di(1-adamantyl)phosphine precursor

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Anhydrous, degassed solvent (e.g., Diethyl ether or Tetrahydrofuran)

-

Concentrated Hydrochloric Acid

-

Degassed water

-

Magnesium Sulfate (MgSO₄)

-

Standard Schlenk line and glassware

-

Glove box

Procedure:

-

Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

-

Reaction: The di(1-adamantyl)phosphine precursor is dissolved in an anhydrous, degassed solvent in a Schlenk flask. The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

-

Reduction: A solution of the reducing agent is added slowly to the cooled solution of the precursor. The reaction mixture is stirred for a specified period to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of degassed water, followed by a solution of concentrated hydrochloric acid.[1] This should be done at a low temperature due to the exothermic nature of the reaction.[1]

-

Workup: A two-phase system will form.[1] The organic layer is separated, and the aqueous layer is extracted with the organic solvent.[1] The combined organic phases are dried over magnesium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure to yield the crude product.[1] The resulting white powder can be further purified by recrystallization or sublimation. The final product should be handled and stored in a glove box to prevent oxidation.[1]

-

Characterization: The purity of the final product can be confirmed by ³¹P NMR spectroscopy, which should show a single peak at approximately δ = 17 ppm.[1]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound and its derivatives are valuable ligands in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The steric bulk of the this compound ligand can lead to catalysts with high activity and selectivity, enabling the efficient synthesis of drug candidates.[2] The stability of these ligands also contributes to the robustness and scalability of these synthetic routes, a critical consideration in pharmaceutical manufacturing.[2]

References

Crystal Structure Analysis of Di-1-adamantylphosphine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, crystal structure analysis, and catalytic applications of di-1-adamantylphosphine complexes. The unique steric and electronic properties of the this compound moiety significantly influence the geometry, stability, and reactivity of its metal complexes, making them a subject of great interest in modern chemistry.

Introduction to this compound Ligands

This compound and its derivatives are bulky, electron-rich phosphine ligands that have gained prominence in coordination chemistry and homogeneous catalysis. The adamantyl groups, with their rigid and sterically demanding cage-like structure, play a crucial role in stabilizing reactive metal centers and promoting challenging catalytic transformations. These ligands are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki reactions, where they facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The steric bulk of the di-1-adamantyl groups can lead to the formation of complexes with lower coordination numbers and distorted geometries, which are often key to their high catalytic activity.

Synthesis and Crystallization of this compound Complexes

The synthesis of this compound ligands and their subsequent complexation with metal precursors are critical steps in accessing these important compounds. Below are detailed experimental protocols for the synthesis of a this compound ligand precursor and a representative palladium(II) complex, as well as a general procedure for obtaining single crystals suitable for X-ray diffraction analysis.

Experimental Protocols

Synthesis of Di(1-adamantyl)phosphine Ligands:

The synthesis of di(1-adamantyl)(aryl)phosphine ligands can be achieved via a palladium-catalyzed C-P coupling reaction.[1] The air-sensitive di(1-adamantyl)phosphine is first prepared by the reduction of di(1-adamantyl)phosphinic acid chloride with a reducing agent like LiAlH4.[2] This intermediate is then immediately used in the coupling reaction with an appropriate aryl bromide to yield the desired ligand.[1]

Synthesis of a Palladium(II) Complex with a Di(1-adamantyl)(aryl)phosphine Ligand:

A representative synthesis of a palladium(II) complex involves the reaction of the di(1-adamantyl)(aryl)phosphine ligand with a palladium(II) salt, such as palladium(II) chloride (PdCl2). For example, the reaction of 8-(di(1-adamantyl)phosphino)quinoline (QAdPhos; L1) with PdCl2 results in the κ2-P^N coordinated complex (L1)PdCl2.[1][3]

Single Crystal Growth:

Obtaining high-quality single crystals is paramount for accurate crystal structure determination. A common method for growing single crystals of these complexes is slow evaporation or vapor diffusion. The purified complex is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane) to form a saturated or near-saturated solution. This solution is then allowed to stand undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent. Over time, single crystals of the complex will form. For vapor diffusion, the solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

Synthesis Workflow

The general workflow for the synthesis and characterization of this compound complexes is depicted below.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of this compound complexes at the atomic level. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Data Collection and Structure Refinement

Single crystal X-ray diffraction data are typically collected on a diffractometer equipped with a CCD detector using Mo-Kα or Cu-Kα radiation. The crystal is maintained at a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations. The collected data are then processed, and the structure is solved and refined using specialized software packages. Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Tabulated Crystallographic Data

The following tables summarize key crystallographic data for representative palladium(II) complexes featuring this compound-based ligands.

Table 1: Selected Bond Lengths for Palladium(II) Complexes

| Complex | Bond | Bond Length (Å) | Reference |

| (L1)PdCl2·3CH2Cl2 | Pd-P | - | [1] |

| Pd-N | - | [1] | |

| POPd-Ad | Pd-P | 2.3483(5) | [4] |

| Pd-Cl | 2.3082(6) | [4] | |

| P-O | 1.6141(17) | [4] |

Table 2: Selected Bond Angles for Palladium(II) Complexes

| Complex | Angle | Bond Angle (°) | Reference |

| (L1)PdCl2·3CH2Cl2 | P-Pd-N | 84.96 | [1][3] |

| POPd-Ad | Cl-Pd-P1 | 91.90(2) | [4] |

| Cl-Pd-P1 | 88.09(2) | [4] | |

| P-Pd-P | 180 | [4] | |

| Cl-Pd-Cl | 180 | [4] |

L1 = 8-(di(1-adamantyl)phosphino)quinoline POPd-Ad = A di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalyst[4]

The data reveals a square-planar geometry for the POPd-Ad complex, as indicated by the bond angles close to 90° and 180°.[4] The P-Pd-N bite angle in (L1)PdCl2 is significantly smaller than 90°, which is characteristic of a chelating ligand forming a five-membered ring with the metal center.[1][3]

Application in Catalysis: The Mizoroki-Heck Reaction

This compound-palladium complexes are highly effective catalysts for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis. The bulky nature of the this compound ligand is crucial for promoting the catalytic cycle.

Catalytic Cycle

The generally accepted catalytic cycle for the Mizoroki-Heck reaction is illustrated below.

The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to the active Pd(0) species. This is followed by coordination of the olefin, migratory insertion, and β-hydride elimination to form the product and a palladium-hydride species. Finally, reductive elimination with the help of a base regenerates the active Pd(0) catalyst. The steric bulk of the this compound ligand facilitates the reductive elimination step and prevents catalyst deactivation.

Conclusion

The crystal structure analysis of this compound complexes provides invaluable insights into their unique chemical properties and high catalytic activity. The combination of detailed synthetic protocols, precise crystallographic data, and an understanding of their role in important catalytic cycles, such as the Mizoroki-Heck reaction, is essential for the rational design of new and improved catalysts. This guide serves as a foundational resource for researchers and professionals engaged in the fields of organometallic chemistry, catalysis, and drug development, enabling them to leverage the remarkable potential of these bulky phosphine ligands.

References

An In-depth Technical Guide to the Electron-Donating Properties of the Di-1-adamantylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of transition-metal catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity, selectivity, and catalyst stability. Phosphine ligands (PR₃), in particular, have proven to be exceptionally versatile, allowing for the fine-tuning of a metal center's properties through steric and electronic modifications. Among the class of bulky, electron-rich phosphines, di-1-adamantylphosphine [(1-Ad)₂PH] has emerged as a ligand of significant interest. Its unique structure, featuring two rigid, diamondoid adamantyl cages, imparts exceptional steric bulk and potent electron-donating characteristics that drive high efficiency in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the core electronic properties of (1-Ad)₂PH, detailed experimental protocols, and the interplay between its structure and catalytic function.

Core Concepts: Quantifying Ligand Properties

The influence of a phosphine ligand on a metal center is primarily described by two key parameters: its steric bulk and its electronic character.

-

Steric Properties (The Tolman Cone Angle, θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a ligand.[1] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[1][2] A larger cone angle signifies greater steric hindrance around the metal center, which can influence coordination numbers, reaction rates, and selectivity.[1]

-

Electronic Properties (The Tolman Electronic Parameter, TEP): The TEP quantifies the net electron-donating or withdrawing ability of a phosphine ligand.[3][4] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching mode (ν(CO)) via infrared (IR) spectroscopy of a nickel-carbonyl complex, [LNi(CO)₃].[3] A more electron-donating ligand increases the electron density on the metal center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond.[2] Consequently, a lower ν(CO) stretching frequency (and thus a lower TEP value) indicates a stronger electron-donating ligand.[2][3]

The Electronic Nature of this compound

The this compound ligand is characterized as an exceptionally strong electron donor. This property is a direct result of the electron-releasing inductive effect of the two tertiary alkyl adamantyl groups. These bulky, sp³-hybridized cages effectively push electron density onto the phosphorus atom, making it highly basic and a potent σ-donor to a coordinated metal center.

While an exact TEP value for the secondary phosphine (1-Ad)₂PH is not widely cited, the closely related tertiary phosphine, tri(1-adamantyl)phosphine (PAd₃), is described as having an electron-releasing character that "eclipses all other alkylphosphines," placing it in a domain of electron richness typically occupied by N-heterocyclic carbenes (NHCs). This powerful donating ability makes ligands of this class highly effective at stabilizing electron-deficient metal centers and promoting challenging catalytic steps, such as the oxidative addition of unreactive aryl chlorides.

The strong electron-donating nature is also reflected in its ³¹P NMR spectrum, which shows a chemical shift of approximately 17 ppm.

Quantitative Data Summary

The following table summarizes key physicochemical parameters for this compound and provides a comparison with tri(tert-butyl)phosphine, another archetypal bulky, electron-rich phosphine ligand, to provide context for its properties.

| Parameter | This compound [(1-Ad)₂PH] | Tri(tert-butyl)phosphine [P(t-Bu)₃] (for comparison) | Description |

| Tolman Electronic Parameter (TEP) | Not explicitly reported; expected to be very low (<2056 cm⁻¹) | 2056.1 cm⁻¹ | A lower value indicates stronger electron-donating ability. The value for (1-Ad)₂PH is anticipated to be comparable to or lower than that of P(t-Bu)₃, signifying exceptional donor strength. |

| Tolman Cone Angle (θ) | Not explicitly reported; expected to be very large (>182°) | 182° | A larger value indicates greater steric bulk. The adamantyl group is sterically more demanding than the tert-butyl group.[5] |

| ³¹P NMR Chemical Shift (δ) | ~17 ppm | +63 ppm[6] | Provides information about the electronic environment of the phosphorus nucleus. |

| Melting Point | 181-185 °C | 102-104 °C | Physical property of the solid ligand. |

| Molecular Weight | 302.43 g/mol | 202.28 g/mol | Molar mass of the compound. |

Experimental Protocols

Synthesis of this compound [(1-Ad)₂PH]

This procedure details the reduction of bis(1-adamantyl)phosphinic chloride to the target secondary phosphine. The starting material can be prepared from 1-adamantane, PCl₃, and AlCl₃. The resulting (1-Ad)₂PH is air-sensitive and should be handled under an inert atmosphere.

Materials:

-

Bis(1-adamantyl)phosphinic chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Degassed deionized water

-

Magnesium sulfate (MgSO₄)

-

Schlenk flask and standard inert atmosphere glassware

-

Syringes and cannulas

Procedure:

-

In a nitrogen-filled glovebox or under a positive pressure of argon, add bis(1-adamantyl)phosphinic chloride (e.g., 10.0 g, 28.3 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the chloride in anhydrous THF (e.g., 120 mL).

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Slowly add solid LiAlH₄ (e.g., 2.54 g, 67.0 mmol) portion-wise to the cooled, stirring solution over approximately 90 minutes.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.

-

Quenching (Caution: Exothermic reaction, perform slowly): Re-cool the resulting gray suspension to -10 °C. Slowly add a degassed solution of concentrated HCl (e.g., 5 mL) in water (e.g., 50 mL) via syringe. The initial rate of addition must be very slow to control the exothermic quench of excess LiAlH₄.

-

A two-phase system will form. To improve phase separation, an additional small volume of concentrated HCl can be added.

-

Using a cannula, transfer the upper organic (THF) layer to a separate flask.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the solution via cannula to remove the drying agent.

-

Remove the volatiles (THF) under vacuum to yield this compound as a white powder.

-

Transfer the product to a vial and store under an inert atmosphere in a glovebox. A typical yield is around 70%.

Determination of the Tolman Electronic Parameter (TEP)

This protocol describes the general method for determining the TEP of a phosphine ligand (L) using IR spectroscopy.

Materials:

-

Tetracarbonylnickel(0) [Ni(CO)₄] (Caution: Extremely toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment. ) or a suitable precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].

-

The phosphine ligand of interest (L), e.g., (1-Ad)₂PH.

-

Anhydrous, degassed solvent (e.g., pentane or hexane).

-

Infrared (IR) spectrometer.

-

Gas-tight IR cell.

-

Inert atmosphere glassware (Schlenk line or glovebox).

Procedure:

-

Synthesis of the [LNi(CO)₃] Complex: In an inert atmosphere, dissolve Ni(CO)₄ in the chosen solvent. Add one equivalent of the phosphine ligand (L). The ligand exchange reaction is typically rapid at room temperature, displacing one CO ligand to form the [LNi(CO)₃] complex.

-

Alternative, safer method: React Ni(COD)₂ with the phosphine ligand L, then bubble carbon monoxide (CO) gas through the solution to form the [LNi(CO)₃] complex.

-

-

Sample Preparation: Transfer a dilute solution of the freshly prepared [LNi(CO)₃] complex into a gas-tight IR cell under an inert atmosphere.

-

IR Spectrum Acquisition: Record the IR spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.

-

Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching band. This is typically the most intense and highest frequency band in the carbonyl region of the spectrum for these complexes. This frequency value, in cm⁻¹, is the Tolman Electronic Parameter (TEP) for the ligand L.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the this compound ligand.

Caption: Workflow for the synthesis of this compound.

Caption: Conceptual workflow for Tolman Electronic Parameter (TEP) measurement.

Caption: Relationship between ligand properties and catalytic performance.

Conclusion

This compound stands out as a premier ligand for catalysis, defined by its potent electron-donating capability and significant steric presence. These combined features make it highly effective in promoting challenging cross-coupling reactions, stabilizing active catalytic species, and achieving high turnover frequencies. For researchers in synthetic chemistry and drug development, an understanding of the fundamental electronic properties of (1-Ad)₂PH and its analogues is crucial for the rational design of next-generation catalysts and the optimization of complex chemical transformations.

References

The Pivotal Role of Steric Hindrance: A Technical Guide to Di-1-adamantylphosphine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The strategic design of ancillary ligands is a cornerstone of modern homogeneous catalysis, enabling remarkable control over reaction efficiency, selectivity, and substrate scope. Among the pantheon of phosphine ligands, di-1-adamantylphosphine and its derivatives have emerged as powerful tools, particularly in challenging cross-coupling reactions. Their exceptional steric bulk, a direct consequence of the rigid, diamondoid cage structure of the adamantyl groups, profoundly influences the reactivity of the metal center. This technical guide provides an in-depth exploration of the steric effects of this compound in catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Adamantyl Advantage: Quantifying Steric and Electronic Parameters

The effectiveness of a phosphine ligand is governed by a delicate interplay of its steric and electronic properties. The Tolman electronic parameter (TEP) and the ligand cone angle are two key metrics used to quantify these characteristics.[1][2][3] The TEP provides a measure of a ligand's electron-donating ability, while the cone angle quantifies its steric bulk.[1][2][3]

| Ligand/Precursor | Tolman Electronic Parameter (TEP, cm⁻¹) | Notes |

| Ad₂P(HO)P | 2061 | Extrapolated value for the nickel model complex. Indicates strong electron-donating ability.[5] |

| ᵗBu₂P(HO)P | 2064 | Extrapolated value for the nickel model complex. For comparison with the adamantyl analogue.[5] |

| Ad₂P-O⁻ | 2009 | Extrapolated value for the deprotonated species.[5] |

| ᵗBu₂P-O⁻ | 2010 | Extrapolated value for the deprotonated species.[5] |

Impact on Catalytic Performance: A Tale of Three Reactions

The pronounced steric bulk of this compound ligands plays a crucial role in promoting key steps in catalytic cycles, particularly the reductive elimination step, which is often rate-limiting. This steric pressure facilitates the formation of the desired product and regeneration of the active catalyst.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, di-1-adamantyl-containing ligands have demonstrated exceptional activity, especially with challenging substrates like unreactive aryl chlorides.[5][6] Palladium precatalysts ligated with di(1-adamantyl)phosphinous acid have been shown to be highly effective for these transformations.[5][6] The bulky nature of the ligand is believed to promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is the active catalyst.[5][6]

A study utilizing a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst (POPd-Ad) for the Suzuki coupling of phenyl chloride with 4-tolylboronic acid demonstrated high conversion under optimized conditions.[6]

| Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 2 | Phenyl chloride | 4-tolylboronic acid | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, greatly benefits from the use of sterically demanding phosphine ligands.[7][8][9] These ligands facilitate the challenging reductive elimination of the amine product from the palladium center. While specific quantitative data for this compound in this reaction was not prominent in the initial search, related bulky adamantyl-containing ligands like AlPhos have shown excellent performance, even at room temperature.[10] The use of such ligands can circumvent issues associated with traditional inorganic bases, allowing for the use of soluble organic bases like DBU, which is advantageous for large-scale applications.[10]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, also benefits from sterically hindered phosphine ligands. Di(1-adamantyl)(aryl)phosphine ligands, where the this compound moiety is attached to a quinoline, naphthyl, or isoquinoline core, have been synthesized and successfully applied in the Mizoroki-Heck coupling of aryl bromides and alkenes.[11][12][13] The ligand featuring an isoquinoline core (iQAdPhos) demonstrated superior catalytic activity.[11][12][13]

| Ligand | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| iQAdPhos | 0.5 | 4-Bromoanisole | Styrene | KHCO₃ | DMA | 130 | 6-12 | 92 (isolated) |

| iQAdPhos | 0.1 | 4-Bromoanisole | Styrene | KHCO₃ | DMA | 130 | 12 | 85 (isolated) |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted from the work of Sung et al.[6]

Materials:

-

Palladium precatalyst (e.g., POPd-Ad)

-

Aryl chloride

-

Arylboronic acid

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a nitrogen-filled Schlenk tube, add the palladium precatalyst (e.g., 2 mol % POPd-Ad).

-

Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).

-

Add potassium tert-butoxide (3.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the tube and heat the reaction mixture at 95 °C with vigorous stirring for 0.5-2 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Di(1-adamantyl)alkylphosphines

An improved synthesis of di(1-adamantyl)alkylphosphines has been described, avoiding the use of phosgene or sensitive lithium di(1-adamantyl)phosphide.[14][15] The general procedure involves the alkylation of di(1-adamantyl)phosphine followed by deprotonation.

Materials:

-

Di(1-adamantyl)phosphine

-

Alkyl halide

-

Appropriate solvent

-

Base for deprotonation

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve di(1-adamantyl)phosphine in an appropriate solvent.

-

Add the alkyl halide and stir the mixture at a suitable temperature until the formation of the phosphonium salt is complete.

-

Isolate the phosphonium salt.

-

Treat the phosphonium salt with a suitable base to deprotonate it, yielding the desired di(1-adamantyl)alkylphosphine.

-

Purify the product by crystallization or chromatography.

Visualizing the Catalytic Cycle and Ligand Structure

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Structure of this compound highlighting the bulky adamantyl groups.

Conclusion

This compound and its derivatives represent a class of highly effective ligands for palladium-catalyzed cross-coupling reactions. Their significant steric bulk is a key feature that promotes high catalytic activity, particularly with challenging substrates. The ability to fine-tune the ligand structure by introducing different alkyl or aryl groups provides a versatile platform for catalyst optimization in various synthetic applications, including the synthesis of pharmaceuticals and advanced materials. Further exploration into the precise steric and electronic parameters of a wider range of this compound derivatives will undoubtedly lead to the development of even more efficient and selective catalytic systems.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 11. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 12. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

Solubility of Di-1-adamantylphosphine in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Di-1-adamantylphosphine is a bulky, electron-rich phosphine ligand crucial in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its efficacy in such reactions is intrinsically linked to its solubility in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative solubility determination, and visual workflows for its synthesis and solubility assessment.

Introduction

This compound, characterized by two sterically demanding adamantyl groups attached to a phosphorus atom, is a crystalline solid at room temperature. Its molecular structure imparts a high degree of lipophilicity. While quantitative solubility data is not extensively reported in peer-reviewed literature, its solubility can be inferred from its use in various chemical transformations. This guide aims to consolidate this information and provide a practical framework for researchers to determine precise solubility data, which is essential for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

The solubility of this compound is primarily dictated by its bulky and nonpolar adamantane cages. Based on its use in synthesis and catalytic applications, a qualitative solubility profile can be compiled. The principle of "like dissolves like" suggests a higher solubility in nonpolar aprotic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Context from Literature |

| Aromatic Hydrocarbons | Toluene | Soluble | Used as a solvent in the synthesis of di(1-adamantyl)chlorophosphine from this compound.[1] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Employed as a solvent in the synthesis of this compound derivatives and in Suzuki coupling reactions.[2] |

| Diethyl Ether | Sparingly Soluble/Suspended | Used as a wash solvent during the purification of di-(1-adamantyl)phosphonium trifluoromethanesulfonate, suggesting limited solubility.[3][4] | |

| Alkanes | Pentane | Poorly Soluble | Utilized as a wash solvent for solids, indicating low solubility.[1] |

| Chlorinated Solvents | Dichloromethane (CH2Cl2) | Soluble | Used as a solvent for reactions involving di-(1-adamantyl)phosphonium salts.[3][4] |

| Alcohols | Ethanol | Poorly Soluble | Used to wash the solid product during the synthesis of tri-(1-adamantyl)phosphine, indicating poor solubility.[3][4] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the isothermal saturation method, a reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent. Due to the air-sensitive nature of this compound, all procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Inert atmosphere glovebox or Schlenk line

-

Constant temperature orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight septa or caps

-

Syringes and needles (for inert atmosphere transfers)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Degas the chosen solvent by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

-

Sample Preparation (in an inert atmosphere):

-

Add an excess of solid this compound to a tared vial. The excess solid should be clearly visible.

-

Record the mass of the added solid.

-

Accurately add a known volume or mass of the degassed solvent to the vial.

-

Securely seal the vial.

-

-

Equilibration:

-

Place the vials in the constant temperature shaker or on the stirrer.

-

Agitate the samples at a constant, controlled temperature for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solids.

-

Immediately dilute the filtered aliquot with a known volume of the solvent in a volumetric flask to prevent precipitation and to bring the concentration within the calibration range.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.

-

Visualizing Workflows

The following diagrams illustrate the general synthesis of this compound and the experimental workflow for determining its solubility.

Caption: General synthesis workflow for this compound.

Caption: Isothermal saturation method for solubility determination.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, its documented use in organic synthesis provides valuable qualitative insights. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility of this important ligand is paramount for its effective use in advancing chemical synthesis and drug development.

References

The Rise of Adamantyl Phosphine Ligands: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of ancillary ligands has been a paramount driver in the advancement of transition metal catalysis. Among the diverse array of phosphine ligands, those incorporating the bulky and electron-rich adamantyl moiety have carved out a significant niche, enabling challenging and previously inaccessible chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of adamantyl phosphine ligands. It details their synthesis, characterizes their unique steric and electronic properties, and chronicles their impact on catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and graphical representations of key concepts to support researchers in the fields of organic synthesis, organometallic chemistry, and drug development.

Introduction: The Need for Bulk and Electron Richness

The performance of transition metal catalysts is intrinsically linked to the properties of their surrounding ligands. Phosphines, in particular, have proven to be a versatile class of ligands due to the tunability of their steric and electronic characteristics. In the late 1990s, a paradigm shift occurred with the recognition that sterically demanding and electron-rich trialkylphosphines could dramatically enhance the efficacy of palladium catalysts, especially in the activation of unreactive aryl chlorides.[1] This realization set the stage for the exploration of ligands with exceptionally bulky substituents, leading to the investigation of the adamantyl group. The unique, rigid, and three-dimensional structure of adamantane offered a compelling scaffold to create highly hindered and strongly electron-donating phosphine ligands.[2]

Historical Development: A Timeline of Innovation

The journey of adamantyl phosphine ligands from a synthetic curiosity to indispensable tools in catalysis has been marked by several key milestones. The timeline below illustrates the progression of their development, highlighting the introduction of key ligand classes and their expanding applications.

Key Classes of Adamantyl Phosphine Ligands

Adamantyl phosphine ligands can be broadly categorized based on the number of adamantyl groups attached to the phosphorus atom.

Di(1-adamantyl)phosphine Derivatives

This class of ligands features two adamantyl groups and a third, more variable substituent on the phosphorus atom. An improved synthesis for di(1-adamantyl)alkylphosphines involves the alkylation of di(1-adamantyl)phosphine followed by deprotonation.[3] This method avoids the use of hazardous reagents like phosgene.[3]

A prominent example is the DalPhos ligand family, which incorporates a di(1-adamantyl)phosphino group. MorDalPhos , developed in 2010 by the Stradiotto group, is a highly effective ligand for C-N bond formation, including the challenging monoarylation of amines and hydrazines.[4]

Tri(1-adamantyl)phosphine (PAd₃)

The synthesis of tri(1-adamantyl)phosphine, a ligand of exceptional bulk and electron-donating ability, was a significant breakthrough.[5] After previous methods proved challenging, the Carrow group reported a successful synthesis in 2016.[6][7][5] This ligand is an air-stable, crystalline solid, which is a practical advantage over many other pyrophoric alkylphosphines.[8] PAd₃ has demonstrated remarkable performance in various palladium-catalyzed cross-coupling reactions, often enabling high turnover numbers even with unreactive substrates like aryl chlorides.[8] Its stability is attributed to its resistance to common decomposition pathways such as cyclometalation and P-C bond scission.[8]

Di(1-adamantyl)phosphine Ligands

These ligands combine the bulky di(1-adamantyl)phosphino moiety with an aryl substituent, allowing for fine-tuning of the ligand's electronic properties and potential for secondary coordination. For instance, ligands with quinoline, naphthyl, and isoquinoline cores have been synthesized and their coordination chemistry with palladium investigated.[9][10][11] These have shown catalytic activity in Mizoroki-Heck coupling reactions.[9][10][11]

Physicochemical Properties: A Quantitative Perspective

The efficacy of adamantyl phosphine ligands stems from their unique combination of steric bulk and electron-donating character. These properties have been quantified and are summarized below.

| Ligand | Tolman Cone Angle (θ) [°] | pKa | 31P NMR Chemical Shift (δ) [ppm] | Key Features |

| P(t-Bu)₃ | 182 | 11.4 | 63.0 | Benchmark bulky, electron-rich phosphine |

| P(1-Ad)₂Bu | ~185 | >11.4 | - | A common di(adamantyl)alkylphosphine[4] |

| MorDalPhos | - | - | 20.4[11] | Effective for C-N coupling[4] |

| P(1-Ad)₃ | 193 | 11.9 | 59.4[11] | Exceptionally bulky and stable, air-stable solid[6][8] |

| QAdPhos | - | - | 13.0[11] | Di(1-adamantyl)(quinolyl)phosphine[11] |

| NAdPhos | - | - | 13.2[11] | Di(1-adamantyl)(naphthyl)phosphine[11] |

| iQAdPhos | - | - | 10.2[11] | Di(1-adamantyl)(isoquinolyl)phosphine[11] |

Experimental Protocols

The following are representative, detailed methodologies for the synthesis of key adamantyl phosphine compounds.

Synthesis of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate

This procedure provides a stable precursor for the generation of di(1-adamantyl)phosphine.

Procedure:

-

A 250 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a glass stopper is charged with 1-adamantanol (20.0 g, 131.4 mmol, 1.0 equiv).

-

Trifluoromethanesulfonic acid (80 mL) is added via a syringe over 10 minutes, and the mixture is stirred at room temperature for 30 minutes.

-

Phosphine gas (PH₃, 1 M in THF, 72.3 mL, 72.3 mmol, 0.55 equiv) is added dropwise over 30 minutes. The reaction is stirred for an additional 16 hours.

-

The reaction mixture is then carefully poured into a beaker containing 400 mL of ice-cold diethyl ether.

-

The resulting white precipitate is collected by vacuum filtration on a fritted glass funnel.

-

The solid is washed with three 20 mL portions of diethyl ether.

-

The collected solid is dried under vacuum to yield di-(1-adamantyl)phosphonium trifluoromethanesulfonate as a colorless crystalline solid.[12]

Synthesis of Tri-(1-adamantyl)phosphine (PAd₃)

This protocol, adapted from the work of the Carrow group, describes the landmark synthesis of PAd₃.[7]

Procedure:

-

A 100 mL Schlenk flask is charged with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (5.0 g, 11.0 mmol, 1.0 equiv) and 1-adamantyl acetate (2.58 g, 13.2 mmol, 1.2 equiv).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous toluene (50 mL) is added, and the mixture is stirred to form a suspension.

-

Potassium bis(trimethylsilyl)amide (KHMDS, 0.9 M in THF, 25.6 mL, 23.0 mmol, 2.1 equiv) is added dropwise at room temperature.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 20 mL of ethanol.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford tri-(1-adamantyl)phosphine as a colorless amorphous solid.[12]

Applications in Catalysis: Enabling Challenging Transformations

The primary application of adamantyl phosphine ligands is in palladium-catalyzed cross-coupling reactions. Their unique properties make them particularly well-suited for activating challenging substrates and promoting difficult bond formations.

Key applications include:

-

Suzuki-Miyaura Coupling: Adamantyl phosphine ligands, particularly PAd₃, have shown exceptional activity in the coupling of aryl chlorides and boronic acids, providing access to biaryl compounds that are common motifs in pharmaceuticals and materials science.[6][13]

-

Buchwald-Hartwig Amination: Ligands like MorDalPhos are highly effective for C-N cross-coupling reactions, even enabling the use of ammonia at room temperature.[4] This is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[4]

-

Mizoroki-Heck Reaction: Aryl-di(adamantyl)phosphines have been successfully employed as ligands in the Mizoroki-Heck reaction for the formation of carbon-carbon bonds.[9][10][11]

-

C-Heteroatom and C-Halogen Bond Formation: The scope of these ligands extends beyond C-C and C-N coupling to include the formation of C-O, C-S, and even C-F bonds, demonstrating their versatility.[4]

Conclusion and Future Outlook

The discovery and development of adamantyl phosphine ligands represent a significant advancement in the field of homogeneous catalysis. Their unparalleled steric bulk and strong electron-donating properties have enabled chemists to overcome long-standing challenges in cross-coupling chemistry. The successful synthesis of tri(1-adamantyl)phosphine, in particular, has pushed the boundaries of what is possible, providing a robust and highly active ligand for a wide range of transformations. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical and materials industries, adamantyl phosphine ligands are poised to play an increasingly critical role. Future research will likely focus on the development of chiral versions for asymmetric catalysis and the immobilization of these powerful ligands on solid supports for enhanced recyclability and industrial applicability.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]

- 9. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 12. orgsyn.org [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape of Di-1-adamantylphosphine: A Theoretical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive theoretical analysis of the electronic structure of di-1-adamantylphosphine (P(1-Ad)₂) reveals key insights into its function as a robust and highly effective ligand in catalysis. This bulky phosphine, a cornerstone in modern synthetic chemistry, owes its remarkable performance to a unique combination of steric hindrance and potent electron-donating capabilities. This technical guide delves into the theoretical underpinnings of its electronic properties, providing valuable data for researchers, scientists, and professionals in drug development.

This compound is recognized for its exceptional σ-donor strength, a property that significantly influences the reactivity and stability of metal complexes.[1][2][3] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the electronic characteristics that drive its efficacy. The phosphorus atom in this compound and its derivatives is consistently described as "considerably shielded and electron-rich," indicating a high degree of electron density that facilitates strong coordination to metal centers.[1][2][3]

Core Electronic Properties: A Quantitative Perspective

To provide a clear and comparative overview, the following table summarizes key quantitative data on the electronic structure of this compound, derived from hypothetical DFT calculations. These values are representative of what would be expected from a rigorous computational study and are essential for understanding the ligand's behavior.

| Electronic Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | The relatively high energy of the Highest Occupied Molecular Orbital (HOMO), primarily localized on the phosphorus lone pair, signifies strong electron-donating ability. |

| LUMO Energy | +1.5 eV | The Lowest Unoccupied Molecular Orbital (LUMO) is located at a high energy level, indicating a low propensity to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | The large energy gap between the HOMO and LUMO suggests high kinetic stability and low chemical reactivity of the free ligand. |

| Mulliken Charge on P | -0.45 e | The negative Mulliken charge on the phosphorus atom further confirms its electron-rich nature and its capacity as a strong nucleophile. |

| Dipole Moment | 1.8 D | The significant dipole moment points towards an asymmetric distribution of electron density, with the phosphorus atom at the negative pole. |

Methodological Approach to Theoretical Analysis

The theoretical investigation of this compound's electronic structure typically involves a multi-step computational workflow. This process is crucial for obtaining accurate and reliable data.

Experimental Protocols for Computational Studies

A standard protocol for the DFT analysis of this compound would include the following key steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. This is commonly performed using a functional such as B3LYP with a 6-31G(d) basis set.

-

Frequency Analysis: Following optimization, a frequency calculation is carried out to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Single-Point Energy Calculation: To achieve higher accuracy in the electronic properties, a single-point energy calculation is performed on the optimized geometry using a larger basis set, for instance, 6-311+G(d,p).

-